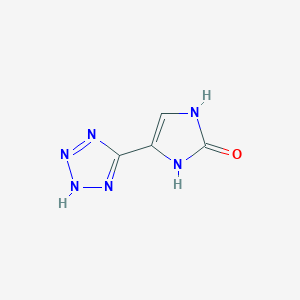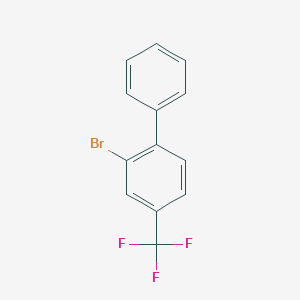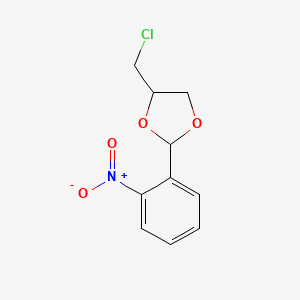
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloromethyl group and an o-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane typically involves the reaction of o-nitrobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Reaction Conditions:
Reagents: o-nitrobenzaldehyde, chloromethyl methyl ether
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium on carbon as a catalyst
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group
Reduction: 4-(Aminomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Oxidation: 4-(Formyl)-2-(o-nitrophenyl)-1,3-dioxolane or 4-(Carboxyl)-2-(o-nitrophenyl)-1,3-dioxolane
科学研究应用
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-2-(p-nitrophenyl)-1,3-dioxolane
- 4-(Chloromethyl)-2-(m-nitrophenyl)-1,3-dioxolane
- 4-(Bromomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Uniqueness
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its para- and meta- counterparts.
属性
CAS 编号 |
53460-81-4 |
|---|---|
分子式 |
C10H10ClNO4 |
分子量 |
243.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2 |
InChI 键 |
LQLVIUVTQZTSAJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





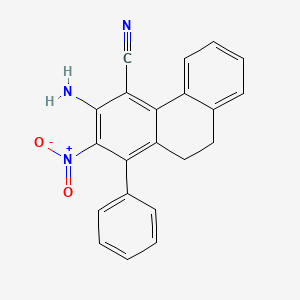
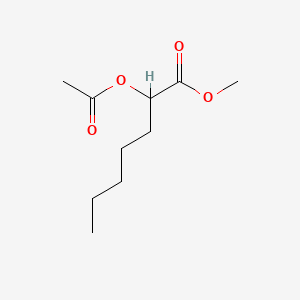
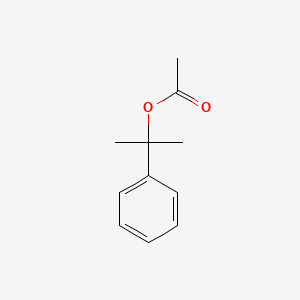
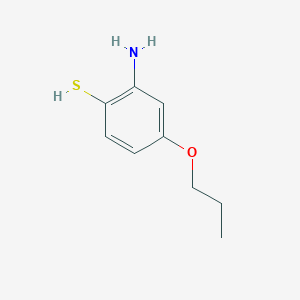
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)


